molecular formula C9H12O B1593840 2-(2-Pentenyl)furan CAS No. 82550-42-3

2-(2-Pentenyl)furan

Cat. No.: B1593840
CAS No.: 82550-42-3
M. Wt: 136.19 g/mol
InChI Key: KQMWMXVDLIDHGY-UHFFFAOYSA-N
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Description

2-(2-Pentenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a pentenyl group at the second position. This compound is known for its presence in various natural products and its role in contributing to the flavor profile of certain foods, such as soybean oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pentenyl)furan can be achieved through several methods. One common approach involves the reaction of 2-pentyn-1-ol with diisobutylaluminum hydride in hexane, followed by the addition of phosphorus tribromide to form cis-1-bromo-2-pentene. This intermediate is then subjected to further reactions to yield cis-2-(2-Pentenyl)furan .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Gas chromatography is often employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pentenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans and reduced furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Pentenyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pentenyl)furan involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Pentylfuran: Another furan derivative with a pentyl group instead of a pentenyl group.

    2-(1-Pentenyl)furan: A structural isomer with the pentenyl group at a different position.

Uniqueness

2-(2-Pentenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its flavor profile and potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

2-pent-2-enylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMWMXVDLIDHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341289
Record name 2-(Pent-2-en-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82550-42-3
Record name 2-(Pent-2-en-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-Pentenyl)furan in food chemistry?

A1: this compound plays a crucial role in the flavor profile of certain foods. For instance, it is identified as a key volatile flavor compound in Huizhou preserved vegetables, contributing to their characteristic aroma []. In soybean oil, the presence of this compound is linked to "reversion flavor," a phenomenon where the oil develops undesirable off-flavors upon storage or heating [, ].

Q2: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures, such as food extracts and essential oils [, , ]. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, allowing for accurate detection and quantification even at low concentrations.

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